molecular formula C14H20N2O B2944850 N-isopropyl-3-phenylpyrrolidine-1-carboxamide CAS No. 1208916-10-2

N-isopropyl-3-phenylpyrrolidine-1-carboxamide

Cat. No. B2944850
CAS RN: 1208916-10-2
M. Wt: 232.327
InChI Key: SENRZAURNKMSJK-UHFFFAOYSA-N
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Description

“N-isopropyl-3-phenylpyrrolidine-1-carboxamide” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of “N-isopropyl-3-phenylpyrrolidine-1-carboxamide” likely involves a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The structure may also include phenyl and carboxamide groups .

Scientific Research Applications

Melanocortin-4 Receptor Ligands

N-isopropyl-3-phenylpyrrolidine-1-carboxamide derivatives have been explored for their potential as melanocortin-4 receptor ligands. Studies have shown that specific isomers of these derivatives exhibit significant affinity towards the melanocortin-4 receptor, suggesting their potential use in the development of treatments targeting conditions related to this receptor, such as obesity and metabolic syndrome. The research conducted by Tran et al. (2008) on 3-arylpyrrolidine-2-carboxamide derivatives, based on 3-phenylpropionamides, highlighted the potent affinity of the 2R,3R-pyrrolidine isomer among the four stereoisomers studied (Tran et al., 2008).

PARP Inhibitors

Phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide derivatives, including N-isopropyl-3-phenylpyrrolidine-1-carboxamide structures, have been identified as potent poly(ADP-ribose) polymerase (PARP) inhibitors. These compounds exhibit excellent potency against PARP enzymes and cellular assays, making them candidates for the treatment of cancers through the inhibition of DNA repair pathways. Penning et al. (2010) developed a series of these inhibitors, leading to compounds with single-digit nanomolar cellular potency and significant in vivo efficacy in cancer models (Penning et al., 2010).

Cobalt-Catalyzed Coupling Reactions

The reactivity of N-isopropyl-3-phenylpyrrolidine-1-carboxamide derivatives has been utilized in cobalt-catalyzed coupling reactions. Specifically, these compounds can be ortho-alkylated using Grignard reagents in the presence of a cobalt catalyst. This method provides a straightforward approach to the synthesis of complex molecules, including the selective production of monoalkylated products when N-isopropylcarboxamide is used as a substrate. This reaction demonstrates the potential of N-isopropyl-3-phenylpyrrolidine-1-carboxamide derivatives in synthetic organic chemistry and drug synthesis (Chen et al., 2011).

Bioengineering Applications

N-isopropyl-3-phenylpyrrolidine-1-carboxamide derivatives have found applications in bioengineering, particularly in the development of thermoresponsive polymers. For instance, poly(N-isopropyl acrylamide) derivatives, which share a similar N-isopropyl group, have been widely investigated for their unique properties in bioengineering applications such as drug delivery, cell sheet engineering, and the nondestructive release of biological cells and proteins. Cooperstein and Canavan (2010) highlighted the diverse applications of these materials in studying the extracellular matrix, tumor spheroid formation, and cell manipulation (Cooperstein & Canavan, 2010).

properties

IUPAC Name

3-phenyl-N-propan-2-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-11(2)15-14(17)16-9-8-13(10-16)12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENRZAURNKMSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CCC(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-isopropyl-3-phenylpyrrolidine-1-carboxamide

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